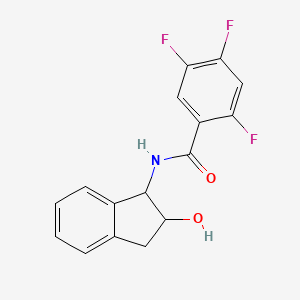
2,4,5-trifluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-Trifluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)benzamide is an organic compound that features a trifluoromethyl-substituted benzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trifluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5-trifluorobenzoic acid and 2-hydroxy-2,3-dihydro-1H-indene.
Amidation Reaction: The key step involves the formation of the amide bond. This can be achieved by reacting 2,4,5-trifluorobenzoic acid with 2-hydroxy-2,3-dihydro-1H-indene in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
化学反应分析
Types of Reactions
2,4,5-Trifluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the indene moiety can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The trifluoromethyl groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed for reduction.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of 2,4,5-trifluoro-N-(2-oxo-2,3-dihydro-1H-inden-1-yl)benzamide.
Reduction: Formation of 2,4,5-trifluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,4,5-Trifluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
作用机制
The mechanism by which 2,4,5-trifluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)benzamide exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The trifluoromethyl groups can enhance binding affinity through hydrophobic interactions and electronic effects.
相似化合物的比较
Similar Compounds
2,4,5-Trifluoro-N-(2-hydroxyphenyl)benzamide: Similar structure but lacks the indene moiety.
2,4,5-Trifluoro-N-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)benzamide: Contains a tetrahydronaphthalene ring instead of indene.
Uniqueness
2,4,5-Trifluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)benzamide is unique due to the presence of both the trifluoromethyl-substituted benzamide and the indene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
2,4,5-trifluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO2/c17-11-7-13(19)12(18)6-10(11)16(22)20-15-9-4-2-1-3-8(9)5-14(15)21/h1-4,6-7,14-15,21H,5H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXAURNUJSFBEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)NC(=O)C3=CC(=C(C=C3F)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














